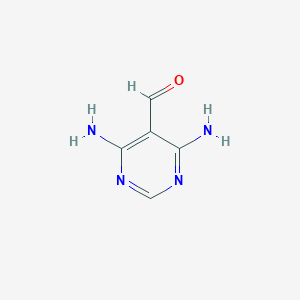

4,6-Diaminopyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diaminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGOYQVBNIIMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Diaminopyrimidine-5-carbaldehyde CAS number and properties

An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized diaminopyrimidine, it serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide details its physicochemical properties, outlines logical synthetic pathways based on established chemical principles, explores its reactivity, discusses its applications in drug discovery, and provides essential safety and handling protocols.

Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound featuring a pyrimidine core substituted with two amino groups and one aldehyde group. These functional groups provide multiple reaction sites, making it a valuable intermediate in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 109831-68-7 | [1] |

| Synonyms | 4,6-diamino-5-pyrimidinecarbaldehyde | [1] |

| Molecular Formula | C₅H₆N₄O | [1] |

| Molecular Weight | 138.13 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a logical and industrially relevant pathway can be constructed from its key precursors. The most common route involves the synthesis of a dichlorinated intermediate, followed by nucleophilic substitution.

Precursor Synthesis: 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

The synthesis of the critical precursor, 4,6-dichloropyrimidine-5-carbaldehyde, is reliably achieved through the Vilsmeier-Haack reaction.[2] This reaction effectively formylates and chlorinates a dihydroxypyrimidine starting material in a one-pot process.[2] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the key reactant.[2]

Causality: The Vilsmeier-Haack reaction is the method of choice because it provides both the aldehyde functional group (formylation) and converts the hydroxyl groups of the pyrimidine ring into more reactive chloro groups in a single, efficient transformation. The electron-rich dihydroxypyrimidine is readily attacked by the electrophilic Vilsmeier reagent.

Experimental Protocol: Large-Scale Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde [2]

-

Reagent Preparation: A mixture of N,N-dimethylformamide (DMF, 64 mL) and phosphorus oxychloride (POCl₃, 200 mL) is stirred for 1 hour at 0°C to form the Vilsmeier reagent.

-

Addition of Starting Material: 4,6-Dihydroxypyrimidine (50.0 g, 446 mmol) is added to the reagent mixture. Stirring continues for 30 minutes at room temperature.

-

Reaction: The heterogeneous mixture is heated to reflux and maintained for 3 hours.

-

Workup and Extraction: After the reaction, volatile components are removed by distillation under reduced pressure. The residue is carefully poured into ice water. The aqueous phase is then extracted six times with diethyl ether.

-

Purification: The combined organic extracts are washed with aqueous sodium bicarbonate (NaHCO₃) and water, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

Crystallization: The dried solution is concentrated, and the final product is crystallized from an ethyl acetate-petroleum ether mixture to yield 4,6-dichloro-5-pyrimidinecarboxaldehyde.[2]

Caption: Synthesis pathway from dihydroxypyrimidine to the target compound.

Final Step: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4,6-dichloropyrimidine-5-carbaldehyde to the final product is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Insight: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing aldehyde group. This electronic nature makes the carbon atoms bearing the chloro groups highly electrophilic and susceptible to attack by nucleophiles like ammonia or other amines, leading to the displacement of the chloride leaving groups. This reaction is a cornerstone of pyrimidine chemistry for installing amino functionalities.[3]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three functional groups, offering diverse opportunities for derivatization.

-

Aldehyde Group: As a primary reaction center, the aldehyde can undergo various condensation reactions. For instance, Claisen-Schmidt condensation with ketones can form chalcone-like structures, which are valuable pharmacophores.[3] It is also a substrate for reductive amination to introduce substituted aminomethyl groups and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Amino Groups: The two primary amino groups behave as typical aromatic amines. They can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems, such as purines or pteridines.

-

Pyrimidine Ring: The ring itself can participate in reactions, although it is less reactive than the functional groups. The electron-rich amino groups partially offset the electron-deficient nature of the pyrimidine core.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

While specific applications for this compound are emerging, the broader class of diaminopyrimidines and functionalized pyrimidines are central to pharmaceutical development. They are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets.

-

Pharmaceutical Intermediates: The compound is a key intermediate for synthesizing more complex molecules, particularly in the development of antiviral and anticancer agents.[4][5] The pyrimidine core is a fundamental component of DNA and RNA, making its analogues effective at disrupting pathological cellular processes.

-

Kinase Inhibitors: The diaminopyrimidine scaffold is a well-established core for designing kinase inhibitors, a major class of cancer therapeutics. The amino groups can form critical hydrogen bonds within the ATP-binding pocket of kinases.

-

Agrochemicals: Related pyrimidine structures are used in formulating herbicides and fungicides, contributing to crop protection and agricultural productivity.[4][5]

-

Biochemical Research: The compound can be used as a starting material to synthesize probes and inhibitors for studying enzyme function and metabolic pathways.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful.

| Hazard Information | Details | Source |

| Signal Word | Warning | |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P501 |

Handling Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] A NIOSH/MSHA-approved respirator is recommended if dust formation is likely.[6]

-

Ventilation: Handle only in a well-ventilated area or within a chemical fume hood.[6][7]

-

Hygiene: Wash hands thoroughly after handling. Change any contaminated clothing immediately.[7] Avoid contact with skin, eyes, and clothing.[7]

Emergency Procedures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Recommendations: For long-term stability, keep in a dark place under an inert atmosphere at 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[6][7]

References

- This compound | 109831-68-7. Sigma-Aldrich.

- This compound | 109831-68-7. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- 2,4-Diaminopyrimidine-5-carbaldehyde. Chem-Impex.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- 4,6-Dichloropyrimidine-5-carboxaldehyde 96 5305-40-8. Sigma-Aldrich.

- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chem-Impex.

- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). Benchchem.

- (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- This compound | 109831-68-7. Sigma-Aldrich.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

Sources

Physicochemical properties of 4,6-Diaminopyrimidine-5-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Diaminopyrimidine-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and materials science, the pyrimidine core stands as a privileged scaffold. Its unique electronic properties and capacity for diverse functionalization have made it a cornerstone in the synthesis of a vast array of bioactive molecules.[1] Within this esteemed class of compounds, this compound emerges as a particularly valuable building block. The strategic placement of two amino groups and an aldehyde function on the pyrimidine ring creates a molecule rich in reactive potential, enabling chemists to construct complex heterocyclic systems.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the compound's properties and the experimental methodologies used to characterize them. Our objective is to equip the reader with the foundational knowledge required to confidently and effectively utilize this compound in their research endeavors.

Molecular Identity and Structural Elucidation

The precise arrangement of atoms and functional groups in this compound dictates its chemical personality. The electron-donating amino groups significantly influence the reactivity of both the pyrimidine ring and the adjacent aldehyde.

Caption: Chemical structure of this compound.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 109831-68-7 | |

| Molecular Formula | C₅H₆N₄O | |

| Molecular Weight | 138.13 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4,6-diamino-5-pyrimidinecarbaldehyde | |

| InChI | 1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |

| InChIKey | ACGOYQVBNIIMJN-UHFFFAOYSA-N | |

| SMILES | C1=NC(=C(C(=N1)N)C=O)N | N/A |

Core Physicochemical Properties

The physical state, solubility, and stability of a compound are paramount for its application in synthesis and formulation. These properties are summarized below.

| Property | Value / Observation | Comments |

| Physical Form | Solid | Typically a powder, which can range in color. |

| Melting Point | Data not consistently available; related isomers have high melting points (e.g., 274-276°C for 2,4-diamino isomer).[2] | High melting points are common for pyrimidines with multiple hydrogen-bonding groups, suggesting strong intermolecular forces. |

| Boiling Point | Not applicable (decomposes at high temperatures) | Predicted boiling point for the 2,4-diamino isomer is 468.3±55.0 °C, but thermal decomposition is expected first.[2] |

| Solubility | Soluble in DMSO and Methanol.[2] | The polar amino and carbonyl groups facilitate solubility in polar aprotic and protic solvents. Solubility in water is expected to be limited. |

| pKa (Predicted) | 5.32±0.10 for a related isomer.[2] | This value likely corresponds to the protonation of a ring nitrogen. The amino groups are weakly basic. |

| Purity | Commercially available up to ≥98%. | Purity should always be confirmed by analysis before use in sensitive applications. |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 9.5-10.0 ppm.

-

A singlet for the C2 proton of the pyrimidine ring.

-

Broad signals corresponding to the protons of the two amino (-NH₂) groups. Their chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide key information about the carbon framework:

-

A signal for the carbonyl carbon (-CHO) in the highly deshielded region, around δ 180-190 ppm.

-

Signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbons attached to the amino groups will be shielded compared to the others.

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum is invaluable for identifying functional groups.

-

N-H Stretching: Broad bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.

-

C=O Stretching: A strong, sharp absorption band around 1640-1670 cm⁻¹, corresponding to the aldehyde carbonyl group.[3]

-

C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region from the pyrimidine ring vibrations.

-

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound is rooted in its reactivity. The interplay between the electron-rich, nucleophilic amino groups and the electrophilic aldehyde group, all attached to a π-deficient pyrimidine ring, allows for a wide range of chemical transformations.

Synthetic Pathways

While various methods exist for substituted pyrimidines, a common approach for related structures involves the Vilsmeier-Haack reaction.[4] This reaction formylates and chlorinates a dihydroxypyrimidine precursor. Subsequent nucleophilic substitution of the chloro groups with ammonia or another amine source would yield the diaminopyrimidine structure. Another documented synthesis for the 2,4-diamino isomer involves the reduction of the corresponding nitrile with formic acid and Raney nickel.[2]

Key Reaction Classes

The compound's functional groups make it a versatile substrate for several important reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, while functionalized with electron-donating amino groups, can still participate in SNAr reactions if a suitable leaving group is present at the 2-position. This is a common strategy for further functionalizing the pyrimidine core.[3][5]

-

Condensation Reactions: The aldehyde group is a prime site for condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).[3][5] This reaction is fundamental for extending the molecular framework.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to yield a new secondary or tertiary amine, respectively. This is a powerful tool for introducing diverse side chains.

-

Cyclization Reactions: The proximity of the amino and aldehyde groups allows for intramolecular cyclization reactions, forming fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[6]

Caption: Major reaction pathways for this compound.

Experimental Protocols: A Self-Validating Approach

Scientific integrity demands that experimental protocols are robust and self-validating. The following methodologies are designed with this principle in mind, ensuring accuracy and reproducibility.

Protocol: Determination of Melting Point

-

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected value (e.g., caffeine, 235-238°C). This step ensures the trustworthiness of the instrument's temperature reading.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, finely powdered compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to approximately 20°C below the expected melting point.

-

Refined Heating: Decrease the heating rate to 1-2°C per minute. The slow rate is critical for allowing the system to reach thermal equilibrium, which is the causal basis for an accurate measurement.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A narrow range (<2°C) is indicative of high purity.

-

Protocol: Qualitative Solubility Assessment

-

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

-

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, covering a range of polarities: water (polar protic), methanol (polar protic), DMSO (polar aprotic), ethyl acetate (intermediate polarity), and hexane (nonpolar). The choice of diverse solvents provides a comprehensive solubility profile.

-

Sample Addition: To each vial, add approximately 5 mg of the compound.

-

Observation (Room Temp): Cap the vials and vortex for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Observation (Heating): For vials where the compound is not fully soluble, gently heat in a water bath to ~50°C and observe any change in solubility. This helps distinguish between poor solubility and a slow dissolution rate.

-

Classification: Classify the solubility as "soluble" (>5 mg/mL), "sparingly soluble" (partially dissolves), or "insoluble" (<1 mg/mL).

-

Caption: Experimental workflow for qualitative solubility assessment.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Safety Information:

-

Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).

-

-

Handling:

-

Storage:

Conclusion: A Gateway to Innovation

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a solid foundation for the rational design and synthesis of novel compounds. From the development of next-generation pharmaceuticals to the creation of advanced materials, the potential applications of this scaffold are vast.[1][10] It is our hope that this technical guide will serve as a valuable resource, empowering researchers to unlock the full potential of this remarkable molecule.

References

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]

-

The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters . Journal of Organic and Pharmaceutical Chemistry. [Link]

-

(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 20781-06-0 [m.chemicalbook.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

4,6-Diaminopyrimidine-5-carbaldehyde IUPAC name and structure

An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbaldehyde: A Cornerstone Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We delve into its structural elucidation, physicochemical properties, and spectroscopic profile. The document outlines a robust synthetic pathway, explains the underlying chemical principles, and presents a detailed experimental protocol. Furthermore, we explore the compound's rich reactivity, with a particular focus on its role as a precursor to fused heterocyclic systems such as pteridines. The guide culminates in a discussion of its significant applications in modern drug development, particularly as a scaffold for potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical entity.

Introduction: The Significance of a Multifunctional Pyrimidine

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of nucleic acids and are prevalent in a vast array of natural products, vitamins, and therapeutic agents.[1][2] Within this important class of compounds, this compound stands out as a highly functionalized and versatile building block. Its structure is uniquely primed for complex molecular construction, featuring two nucleophilic amino groups and an electrophilic aldehyde group strategically positioned on the pyrimidine ring.

This specific arrangement of functional groups makes it an ideal precursor for the synthesis of fused bicyclic heterocycles, most notably pteridines and purines.[1][3] The pteridine ring system, for instance, is the core of essential biological cofactors like dihydrofolic acid and tetrahydrobiopterin, making its synthetic accessibility a key focus in medicinal chemistry.[4][5] Consequently, this compound serves as a cornerstone intermediate in the development of novel therapeutics, including antifolates, antivirals, and, more recently, targeted kinase inhibitors for cancer immunotherapy.[6][7][8] This guide will explore the chemistry and applications that establish this compound as a molecule of significant scientific and pharmaceutical interest.

Nomenclature and Structural Elucidation

The systematic identification and structural properties of a compound are foundational to its study and application.

IUPAC Name and Identifier

-

IUPAC Name: this compound

Chemical Structure

The structure consists of a central pyrimidine ring substituted with amino groups at positions 4 and 6, and a carbaldehyde (formyl) group at position 5. The electron-donating nature of the two amino groups significantly influences the electron density of the ring and the reactivity of the aldehyde.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of the compound are summarized below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O | [9][10] |

| Molecular Weight | 138.13 g/mol | [9] |

| Physical Form | Solid | [9] |

| Purity | ≥98% (Typical) | [9][11] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [9][11] |

| InChI Key | ACGOYQVBNIIMJN-UHFFFAOYSA-N | [9][11] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific experimental spectra are proprietary, a predicted profile can be derived from established principles of organic spectroscopy.[12][13][14]

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ ~9.5-10.5 ppm (s, 1H, -CHO)δ ~8.0-8.5 ppm (s, 1H, Ar-H at C2)δ ~6.5-7.5 ppm (br s, 4H, two -NH₂) | The aldehyde proton is highly deshielded. The aromatic proton at C2 is adjacent to two nitrogen atoms. The amino protons are broad due to quadrupole broadening and exchange.[15] |

| ¹³C NMR | δ ~185-195 ppm (C=O)δ ~160-170 ppm (C4, C6)δ ~150-160 ppm (C2)δ ~100-110 ppm (C5) | The aldehyde carbonyl carbon is significantly downfield. Carbons bonded to nitrogen (C4, C6, C2) appear at lower fields. The carbon bearing the aldehyde (C5) is shielded by the adjacent amino groups.[16] |

| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch, two bands)2700-2850 cm⁻¹ (Aldehyde C-H stretch)~1650-1700 cm⁻¹ (C=O stretch)~1600 cm⁻¹ (N-H bend and C=C stretch) | The two N-H stretching bands are characteristic of a primary amine. The aldehyde C-H and C=O stretches are key diagnostic peaks.[13] |

| Mass Spectrometry | [M+H]⁺ at m/z = 139.06 | The molecular ion peak corresponding to the protonated molecule would be the primary ion observed under soft ionization conditions (e.g., ESI-MS). |

Synthesis and Manufacturing

The synthesis of functionalized pyrimidines often requires robust and high-yield methodologies. While multiple pathways can be envisioned, a common and industrially relevant approach involves the Vilsmeier-Haack reaction to construct the chlorinated precursor, followed by nucleophilic aromatic substitution (SNAr) to install the amino groups.[17][18]

Synthetic Pathway Rationale

The Vilsmeier-Haack reaction is a powerful method for converting electron-rich systems, such as 4,6-dihydroxypyrimidine, into the corresponding chloro-formyl derivatives.[18] The resulting 4,6-dichloropyrimidine-5-carbaldehyde is an excellent electrophile. The chlorine atoms are good leaving groups, activated towards nucleophilic substitution by the electron-withdrawing pyrimidine ring and the adjacent aldehyde. Subsequent reaction with a nitrogen nucleophile like ammonia readily displaces the chlorides to yield the final diaminopyrimidine product.[17][19]

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol describes a representative lab-scale synthesis adapted from established procedures for related pyrimidines.[18][19]

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (N₂), slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.) to N,N-dimethylformamide (DMF, 1.5 equiv.) at 0 °C. Stir the mixture for 1 hour to form the Vilsmeier reagent.

-

Reaction: Add 4,6-dihydroxypyrimidine (1.0 equiv.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate.

-

Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4,6-dichloropyrimidine-5-carbaldehyde.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv.) from Step 1 in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Amination: Add an excess of aqueous or alcoholic ammonia solution (e.g., 7N ammonia in methanol, >4.0 equiv.).

-

Heating: Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Concentrate the solvent under reduced pressure.

-

Purification: Collect the solid by filtration, wash with cold solvent, and recrystallize if necessary to obtain pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the cooperative reactivity of its amino and aldehyde groups. It is a classic precursor for the Gabriel-Isay synthesis of pteridines.[4]

Pteridine Synthesis (Gabriel-Isay Condensation)

This reaction involves the condensation of a 4,5-diaminopyrimidine (or in this case, a 4,6-diamino isomer which can be converted or used in analogous cyclizations) with a 1,2-dicarbonyl compound.[3][4] The aldehyde at the C5 position can react with an active methylene compound, followed by cyclization involving one of the adjacent amino groups to form fused ring systems. This pathway is a cornerstone of pteridine chemistry, providing access to a wide range of biologically relevant molecules.[5]

Figure 3: Reaction of this compound to form fused heterocycles.

Applications in Medicinal Chemistry and Drug Development

The diaminopyrimidine scaffold is a privileged structure in modern drug discovery, particularly in the field of oncology and immunology.[2] Its ability to act as a "hinge-binder" by forming critical hydrogen bonds with the backbone of a kinase's ATP-binding pocket makes it an ideal core for kinase inhibitors.[7]

Scaffold for Kinase Inhibitors

Numerous small-molecule kinase inhibitors are based on a diaminopyrimidine core.[7][20] This scaffold has been successfully employed in the development of inhibitors for targets such as:

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, making its inhibition a promising strategy in cancer immunotherapy.[6][21] Diaminopyrimidine carboxamides derived from precursors like this compound have been developed as potent and selective HPK1 inhibitors, demonstrating the ability to enhance immune cell activation.[21][22]

-

Focal Adhesion Kinase (FAK): FAK is overexpressed in many tumors and plays a key role in cell survival, proliferation, and migration.[7] Diaminopyrimidine derivatives have been designed as FAK inhibitors, showing potent anti-proliferative activity in cancer cell lines.[7]

The synthetic accessibility and the modular nature of the this compound core allow for systematic structural modifications. The amino groups can be further functionalized, and the aldehyde can be transformed into other functionalities, enabling the optimization of potency, selectivity, and pharmacokinetic properties in drug candidates.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic molecular scaffold with profound implications for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it an invaluable tool for constructing complex heterocyclic systems. Its proven success as a core component of targeted kinase inhibitors highlights its continued importance in the ongoing quest for novel therapeutics. As research in oncology, immunology, and anti-infective agents progresses, the demand for versatile and potent molecular building blocks like this compound is set to grow, ensuring its place in the chemist's toolbox for years to come.

References

-

Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds. (2016). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

4,5-Diaminopyrimidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews. Retrieved January 12, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Wiley. Retrieved January 12, 2026, from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (2021). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

-

The diversity‐oriented synthesis of pteridines—achievements and potential for development. (2013). Wiley Online Library. Retrieved January 12, 2026, from [Link]

-

4-amino-1,3-dimethyl-2,6-dioxo-pyrimidine-5-carbaldehyde. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

-

Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2014). PubMed. Retrieved January 12, 2026, from [Link]

-

The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. (2018). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]

-

Biosynthesis of Pteridines in Insects: A Review. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

PTERIDINES. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. (2022). Journal of the Serbian Chemical Society. Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 109831-68-7 [sigmaaldrich.com]

- 10. This compound | 109831-68-7 [sigmaaldrich.com]

- 11. This compound | 109831-68-7 [sigmaaldrich.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde from basic starting materials

An In-depth Technical Guide to the Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde

Abstract

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry. Its structural motif, featuring a pyrimidine core with reactive amino and aldehyde functionalities, serves as a versatile scaffold for the construction of complex heterocyclic systems, most notably pteridines and purine analogs.[1][2] These resulting compounds are of significant interest in drug development, exhibiting a wide range of biological activities.[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound from fundamental starting materials. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Strategic Importance of this compound

The value of this compound lies in its role as a key building block. The vicinal amino and aldehyde groups at the 4, 5, and 6 positions of the pyrimidine ring are perfectly arranged for subsequent cyclization reactions. For instance, condensation with α-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrazine ring of the pteridine system, a core structure in essential cofactors like folic acid and biopterin.[2][5] Consequently, robust and scalable synthetic routes to this aldehyde are of paramount importance to the pharmaceutical and life science industries.

This document explores three primary synthetic approaches:

-

Route A: Direct formylation of 4,6-diaminopyrimidine via the Vilsmeier-Haack reaction.

-

Route B: De novo synthesis of the pyrimidine ring from malononitrile, followed by formylation.

-

Route C: Synthesis from 4,6-dihydroxypyrimidine, proceeding through a chlorinated intermediate.

Synthetic Strategies and Mechanistic Insights

Route A: Vilsmeier-Haack Formylation of 4,6-Diaminopyrimidine

This is arguably the most direct conceptual approach, introducing the aldehyde group onto a pre-formed 4,6-diaminopyrimidine ring. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7]

Causality and Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9] The 4,6-diaminopyrimidine ring is highly activated by the two electron-donating amino groups, rendering the C5 position electron-rich and susceptible to electrophilic attack. The Vilsmeier reagent attacks this C5 position to form a stable intermediate, which upon aqueous workup, hydrolyzes to yield the final aldehyde product.

Figure 1: Vilsmeier-Haack formylation of 4,6-diaminopyrimidine.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve 4,6-diaminopyrimidine (1 equivalent) in an appropriate solvent (e.g., excess DMF or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Hydrolysis & Neutralization: Stir the aqueous mixture vigorously. The hydrolysis of the iminium intermediate may require gentle heating. Afterward, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

Route B: De Novo Synthesis from Malononitrile

This approach builds the pyrimidine ring from acyclic precursors. Malononitrile is a highly versatile and cost-effective starting material for the synthesis of various pyrimidines due to its activated methylene group.[10]

Causality and Mechanism: The synthesis of the 4,6-diaminopyrimidine core is typically achieved by the condensation of malononitrile with formamide.[11] In this reaction, malononitrile provides the C4-C5-C6 fragment of the pyrimidine ring, while formamide provides the N1, C2, and N3 atoms. This cyclization is a well-established method for creating the diaminopyrimidine structure.[10] Once the 4,6-diaminopyrimidine is formed, the aldehyde group is introduced at the C5 position using the Vilsmeier-Haack reaction as described in Route A.

Figure 2: Two-step synthesis from malononitrile.

Experimental Protocol: Synthesis from Malononitrile

Part 1: Synthesis of 4,6-Diaminopyrimidine

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine malononitrile (1 equivalent) and formamide (excess, ~10 equivalents).

-

Heating: Heat the mixture to 150-180 °C for 4-6 hours. The reaction can be catalyzed by the addition of an ammonium salt like ammonium chloride.[11]

-

Isolation: After cooling, the reaction mixture may solidify. Add water or ethanol to the crude mass and stir to break up the solid.

-

Purification: Collect the crude 4,6-diaminopyrimidine by filtration, wash with a small amount of cold ethanol, and recrystallize from water or ethanol to obtain the pure intermediate.

Part 2: Formylation of 4,6-Diaminopyrimidine

-

Follow the detailed protocol provided in Route A .

Route C: Synthesis via a Chlorinated Intermediate

This strategy involves the initial synthesis of a more stable, but related, pyrimidine which is then converted to the target compound. 4,6-Dihydroxypyrimidine is a common starting material that can undergo a Vilsmeier-Haack type reaction to simultaneously introduce the C5-aldehyde and replace the hydroxyl groups with chlorine atoms, yielding 4,6-dichloropyrimidine-5-carbaldehyde.[12] This dichlorinated intermediate is then converted to the final product by nucleophilic aromatic substitution (SNAr) with ammonia.

Causality and Mechanism: The reaction of 4,6-dihydroxypyrimidine with the Vilsmeier reagent (POCl₃/DMF) is a powerful transformation. The POCl₃ not only activates the DMF for formylation but also serves as the chlorinating agent to convert the hydroxyl (or tautomeric keto) groups into chlorides.[12] The resulting 4,6-dichloropyrimidine-5-carbaldehyde is highly susceptible to nucleophilic attack at the C4 and C6 positions because the chlorine atoms are excellent leaving groups and the pyrimidine ring is electron-deficient. Reaction with ammonia (ammonolysis) displaces both chlorine atoms to afford the desired this compound.[13]

Figure 3: Synthesis via a dichlorinated intermediate.

Experimental Protocol: Synthesis via Chlorinated Intermediate

Part 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde [12]

-

Reagent Preparation: In a three-necked flask, prepare the Vilsmeier reagent by adding POCl₃ (e.g., 10 mL for 2.5 g of starting material) to DMF (e.g., 3.2 mL) at 0 °C. Stir for 1 hour.

-

Reaction: Add 4,6-dihydroxypyrimidine (1 equivalent) to the reagent mixture. Allow it to stir at room temperature for 30 minutes.

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours.

-

Work-up: After cooling, remove the volatile components under reduced pressure. Carefully pour the residue onto crushed ice.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by crystallization.[12]

Part 2: Ammonolysis of 4,6-Dichloropyrimidine-5-carbaldehyde

-

Reaction Setup: Place the 4,6-dichloropyrimidine-5-carbaldehyde (1 equivalent) in a sealed pressure vessel (autoclave).

-

Ammonolysis: Add a solution of ammonia in a solvent like ethanol or aqueous ammonia.

-

Heating: Seal the vessel and heat to 100-150 °C for 6-12 hours. The pressure will increase during the reaction.

-

Isolation: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting solid can be triturated with water, filtered, and recrystallized from an appropriate solvent to yield pure this compound.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as starting material availability, required scale, and equipment constraints.

| Parameter | Route A: Direct Formylation | Route B: From Malononitrile | Route C: Via Dichloro-Intermediate |

| Starting Materials | 4,6-Diaminopyrimidine | Malononitrile, Formamide | 4,6-Dihydroxypyrimidine |

| Number of Steps | 1 | 2 | 2 |

| Key Reagents | POCl₃, DMF | Formamide, POCl₃, DMF | POCl₃, DMF, Ammonia |

| Reaction Conditions | Moderate to high temp. (80-90°C) | High temp. for cyclization (150-180°C) | High temp. and pressure for ammonolysis |

| Advantages | Most direct route, potentially high atom economy. | Very inexpensive and readily available starting materials.[10] | Well-documented Vilsmeier-Haack step[12], robust chemistry. |

| Disadvantages | Starting material may be more expensive than precursors. | Two distinct synthetic operations required. | Requires handling of POCl₃ and high-pressure equipment for ammonolysis. |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. Route A offers the most direct conversion, ideal for situations where 4,6-diaminopyrimidine is readily available. Route B is an excellent choice for large-scale synthesis from basic and inexpensive starting materials, despite being a two-step process. Route C provides a robust and reliable method, particularly as the chloro-formylation of 4,6-dihydroxypyrimidine is a high-yielding and well-established reaction[12]; however, it necessitates handling high-pressure ammonolysis, which may not be suitable for all laboratory settings. The choice of synthesis should be guided by a careful evaluation of cost, scale, safety, and available equipment, with each route offering a viable path to this crucial chemical intermediate.

References

- Biosynth. (n.d.). 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1.

- Google Patents. (1978). US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds.

- Google Patents. (1987). EP0225614A2 - Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines.

- Menor Salvan, C., et al. (2020). The versatility of malononitrile. Formation of the barbituric acid... [Diagram]. ResearchGate.

- Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.

- CymitQuimica. (n.d.). CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde.

- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Basu, P., & Burgmayer, S. J. N. (n.d.). Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

- The importance of pteridines in the key cofactors, tetrahydrofolate and tetrahydrobiopterin, has encouraged the development of the chemistry and chemical biology of pteridines. (2013). The diversity-oriented synthesis of pteridines—achievements and potential for development.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).

- MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review.

- ResearchGate. (n.d.). 8912 PDFs | Review articles in PTERIDINES.

- ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Journal of Medicinal Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]

Spectroscopic Data for 4,6-Diaminopyrimidine-5-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-diaminopyrimidine-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this important heterocyclic compound. While a complete set of publicly available, experimentally derived spectra for this specific molecule is limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis.

Introduction

This compound, with the chemical formula C₅H₆N₄O and a molecular weight of 138.13 g/mol , is a member of the diaminopyrimidine class of compounds.[1][2] This family of molecules is of significant interest in medicinal chemistry, often serving as a key scaffold in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[3] The presence of amino and aldehyde functional groups on the pyrimidine ring imparts a unique electronic and structural profile, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its role in various chemical reactions.

This guide will cover the expected spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aldehyde proton, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Pyrimidine C2-H | 7.8 - 8.2 | Singlet | 1H |

| Amino (-NH₂) | 6.0 - 7.5 | Broad Singlet | 4H |

-

Aldehyde Proton (9.5 - 10.5 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet far downfield.[4]

-

Pyrimidine C2-H (7.8 - 8.2 ppm): The lone proton on the pyrimidine ring at the C2 position is in an electron-deficient environment, leading to a downfield chemical shift. It will appear as a singlet as there are no adjacent protons to couple with.

-

Amino Protons (6.0 - 7.5 ppm): The protons on the two amino groups are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Pyrimidine C4/C6 | 160 - 165 |

| Pyrimidine C2 | 150 - 155 |

| Pyrimidine C5 | 105 - 115 |

-

Aldehyde Carbonyl (185 - 195 ppm): The carbonyl carbon of the aldehyde is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[5]

-

Pyrimidine C4/C6 (160 - 165 ppm): These carbons are attached to the amino groups and are part of the heterocyclic aromatic system, resulting in a downfield chemical shift.

-

Pyrimidine C2 (150 - 155 ppm): This carbon is situated between two nitrogen atoms, leading to a significant downfield shift.

-

Pyrimidine C5 (105 - 115 ppm): This carbon is bonded to the aldehyde group and is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, Sharp |

| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong, Sharp |

| C=N/C=C Stretch (Ring) | 1550 - 1650 | Medium-Strong |

| N-H Bend (Amino) | 1580 - 1650 | Medium |

-

N-H Stretching (3300 - 3500 cm⁻¹): The two amino groups will give rise to broad absorption bands in this region.[3]

-

C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aldehyde C-H stretch is characterized by one or two sharp bands at lower frequencies.[6]

-

C=O Stretching (1670 - 1700 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the aldehyde carbonyl group.[7]

-

Ring and Bending Vibrations: The region between 1550 and 1650 cm⁻¹ will contain absorptions from the C=N and C=C stretching of the pyrimidine ring, as well as the N-H bending of the amino groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, are expected to show characteristic absorption bands. The absorption maxima can be influenced by the solvent polarity.[8]

Predicted UV-Vis Absorption

-

λ_max: Expected to be in the range of 250-350 nm. The presence of the amino and aldehyde groups on the pyrimidine ring creates an extended conjugated system, which will likely result in absorption at longer wavelengths (a bathochromic or red shift).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of CO (m/z = 110): A common fragmentation for aldehydes.

-

Loss of HCN (m/z = 111): Fragmentation of the pyrimidine ring.

-

Further fragmentation of the pyrimidine ring and loss of amino groups.

-

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

Caption: Workflow for solid-state IR spectroscopy.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile compound, Electron Ionization (EI) can be used. For less volatile samples, Electrospray Ionization (ESI) is a suitable alternative. Acquire the mass spectrum over a suitable m/z range.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental principles, offers a valuable resource for the identification and characterization of this and related diaminopyrimidine derivatives. The experimental protocols outlined provide a clear framework for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard for structural elucidation.

References

- [No author given]. (2025).

- TCI Chemicals. (2025).

- Fisher Scientific. (2013).

- Cayman Chemical. (2025).

- Tavera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Tavera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Sigma-Aldrich. (n.d.). This compound.

- Apollo Scientific. (2022).

- [No author given]. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.

- Sigma-Aldrich. (n.d.). This compound.

- Chem-Impex. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.

- [No author given]. (n.d.). Table of Characteristic IR Absorptions.

- Chem-Impex. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.

- Benchchem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).

- ChemScene. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- [No author given]. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- [No author given]. (2025). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one.

- [No author given]. (n.d.). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents.

- [No author given]. (n.d.). UV-visible spectra illustrating products formation following 1 h...

- ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound.

- [No author given]. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development.

- ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 4,6-Dipiperidylpyrimidine-5-carbaldehyde.

- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

- [No author given]. (n.d.).

- [No author given]. (n.d.).

- KGROUP. (n.d.).

- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

- [No author given]. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- NIH. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].

Sources

- 1. This compound | 109831-68-7 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4,6-Diaminopyrimidine-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 4,6-Diaminopyrimidine-5-carbaldehyde (CAS No. 109831-68-7). As a pivotal intermediate in the synthesis of novel therapeutics and agrochemicals, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond rote instruction to explain the causality behind each recommendation, empowering researchers to build a robust and self-validating culture of safety.

Hazard Identification and Core Risk Profile

This compound is a solid organic compound whose hazard profile is dictated by its functional groups: two aromatic amine groups and an aldehyde group attached to a pyrimidine core. While comprehensive toxicological data is limited, information from suppliers and data on structurally similar compounds indicate that it must be handled as a hazardous substance.[2][3]

The primary hazards are associated with its potential for toxicity upon exposure through multiple routes and its irritant properties.

GHS Hazard Classification Summary

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [3] | |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | [2] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | [2][4] | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | [3][4][5] | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | [2] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation | [2][4] |

Note: This table is a synthesis of available data for the target compound and its close structural analogs. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Hierarchy of Controls: Engineering, Administrative, and Personal

Effective risk mitigation follows a "hierarchy of controls," prioritizing systemic changes over reliance on personal protective equipment (PPE). PPE should be considered the final barrier to exposure.[6][7]

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Engineering Controls

These are the primary methods for minimizing exposure.

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[8][9]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[2][3]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[12][13]

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[4][11] | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |

| Hand | Nitrile gloves (minimum thickness of 4 mil).[8][14] | Prevents dermal absorption. The compound is harmful in contact with skin.[2] Always check glove manufacturer's compatibility charts.[6] |

| Body | A standard laboratory coat, fully buttoned.[14] | Protects clothing and skin from spills and contamination. |

| Respiratory | Not typically required when handling small quantities in a fume hood.[14] If significant dust may be generated, a NIOSH-approved N95 (or better) respirator is recommended.[4][11] | Prevents inhalation of harmful dust.[2] |

Standard Operating Protocol for Handling

Adherence to a systematic workflow is crucial for safety and reproducibility.

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary glassware, spatulas, and weighing containers inside the hood to minimize movement.

-

Don all required PPE as specified in Section 2.2.

-

Ensure the Safety Data Sheet (SDS) is readily accessible.[14]

-

-

Weighing and Aliquoting:

-

Post-Handling:

-

Clean the work area and any equipment with a solvent-dampened cloth or paper towel to collect residual powder. Avoid dry sweeping.[14]

-

Carefully doff PPE to prevent cross-contamination, removing gloves last.

-

Dispose of contaminated disposable items in the designated hazardous waste stream.[14]

-

Thoroughly wash hands and forearms with soap and water before leaving the laboratory.[3][11]

-

Storage and Chemical Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

Storage Condition Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Preserves chemical stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against potential degradation from air or moisture. |

| Light | Keep in a dark place, protected from light.[11] | Prevents photochemical decomposition. |

| Container | Keep container tightly closed in a dry, well-ventilated place.[2][10][11] | Prevents contamination and exposure to moisture. |

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][11]

-

Strong Acids: May cause violent reactions or degradation.[11]

Emergency Procedures: Exposure and Spills

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3] |

Spill Response Protocol

The response to a spill depends on its scale and the immediate risk.

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Chemical Waste: Collect in a clearly labeled, sealed, and compatible container.[10][11]

-

Contaminated Materials: Place items like gloves, weigh boats, and paper towels in a separate, sealed bag or container, also labeled as hazardous waste.

-

Institutional Guidelines: Never dispose of this chemical down the drain.[16] All disposal must be in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[10][14]

References

-

Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione. Benchchem. 14

-

SAFETY DATA SHEET - 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride. TCI Chemicals. 10

-

SAFETY DATA SHEET - Pyrimidine-5-carboxaldehyde. Fisher Scientific. 11

-

SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine. Fisher Scientific. 5

-

This compound | 109831-68-7. Sigma-Aldrich.

-

4-Amino-6-chloropyrimidine-5-carboxaldehyde Safety Data Sheet. Apollo Scientific. 2

-

SAFETY DATA SHEET - 4,5-Diaminopyrimidine. Fisher Scientific. 4

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

-

Chemical Safety Guide, 5th Ed. ORS.

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.

-

2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE SDS. Echemi.com. 3

-

SAFETY DATA SHEET - 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde. Thermo Fisher Scientific. 17

-

Personal Protective Equipment (PPE). CHEMM.

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.

-

Safety Data Sheet - 2,4-Diamino-6-hydroxypyrimidine. Cayman Chemical. 18

-

4,6-Dipiperidylpyrimidine-5-carbaldehyde. PubChem.

-

4-amino-1,3-dimethyl-2,6-dioxo-pyrimidine-5-carbaldehyde - Introduction. ChemBK.

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.

-

Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar.

-

Chemical Safety Guidelines. Texas A&M University-San Antonio.

-

4-Amino-2,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheets. Echemi. 19

-

This compound | 109831-68-7. Sigma-Aldrich.

-

2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 20781-06-0. ChemicalBook.

-

2,4-Diaminopyrimidine-5-carbaldehyde. Chem-Impex.

-

The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

-

(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate.

-

pyrimidine-5-carboxaldehyde AldrichCPR. Sigma-Aldrich.

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]